5-methyl-3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-4-carboxamide
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Overview
Description
5-methyl-3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the oxazole family of compounds and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 5-methyl-3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-4-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in inflammation, tumor growth, and bacterial growth.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. These include inhibition of inflammation, tumor growth, and bacterial growth. It has also been found to induce apoptosis (programmed cell death) in certain cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 5-methyl-3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-4-carboxamide in lab experiments is its potential anti-inflammatory, anti-tumor, and anti-bacterial activities. This makes it a promising compound for the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for research on 5-methyl-3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-4-carboxamide. One area of research could be to further elucidate its mechanism of action. This would help to optimize its use in lab experiments and potentially lead to the development of new drugs. Another area of research could be to explore its potential use as a fluorescent probe for imaging applications. Additionally, more research could be conducted on its potential anti-inflammatory, anti-tumor, and anti-bacterial activities to determine its full therapeutic potential.
Synthesis Methods
The synthesis of 5-methyl-3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-4-carboxamide involves the condensation of 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid with 3-phenyl-2-amino-4-methyl-oxazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is then treated with an acid chloride to form the final product.
Scientific Research Applications
The scientific research applications of 5-methyl-3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-4-carboxamide are numerous. This compound has been found to exhibit potential anti-inflammatory, anti-tumor, and anti-bacterial activities. It has also been studied for its potential use as a fluorescent probe for imaging applications.
properties
IUPAC Name |
5-methyl-3-phenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3/c1-12-15(16(23-26-12)13-8-4-2-5-9-13)17(24)20-19-22-21-18(25-19)14-10-6-3-7-11-14/h2-11H,1H3,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJKLDWWUQOEUMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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